molecular formula C10H11N B3050678 1H-Indole, 1,5-dimethyl- CAS No. 27816-53-1

1H-Indole, 1,5-dimethyl-

Cat. No. B3050678
CAS RN: 27816-53-1
M. Wt: 145.2 g/mol
InChI Key: PZNYKBLADPHGMI-UHFFFAOYSA-N
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Patent
US04814344

Procedure details

Phosphoryl chloride (2.1 ml) was added dropwise to ice-cooled, dimethylacetamide (20 ml) and the solution was stirred at ca.0° for 10 min. A solution of 1,5-dimethyl-1H-indole (2.5 g) in dimethylacetamide (5 ml) was added, and the resulting solution was stirred at 85° for 2 h, then cooled, and partitioned between sodium carbonate (2N; 500 ml) and ethyl acetate (2×300 ml). The combined organic extracts were washed with water (300 ml), dried and evaporated in vacuo to give an oil, which was purified by FCC eluting with chloroform:hexane (1:1) to give the title comound as a solid (1.5 g), m.p. 119°-121°.
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[CH3:6][N:7]1[C:15]2[C:10](=[CH:11][C:12]([CH3:16])=[CH:13][CH:14]=2)[CH:9]=[CH:8]1.[CH3:17][C:18](N(C)C)=[O:19]>>[CH3:6][N:7]1[C:15]2[C:10](=[CH:11][C:12]([CH3:16])=[CH:13][CH:14]=2)[C:9]([C:18](=[O:19])[CH3:17])=[CH:8]1

Inputs

Step One
Name
Quantity
2.1 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
CN1C=CC2=CC(=CC=C12)C
Name
Quantity
5 mL
Type
reactant
Smiles
CC(=O)N(C)C
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
CC(=O)N(C)C

Conditions

Stirring
Type
CUSTOM
Details
the resulting solution was stirred at 85° for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
partitioned between sodium carbonate (2N; 500 ml) and ethyl acetate (2×300 ml)
WASH
Type
WASH
Details
The combined organic extracts were washed with water (300 ml)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oil, which
CUSTOM
Type
CUSTOM
Details
was purified by FCC
WASH
Type
WASH
Details
eluting with chloroform:hexane (1:1)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CN1C=C(C2=CC(=CC=C12)C)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.